![molecular formula C7H8F2N2 B7785279 3-(Difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 938022-30-1](/img/structure/B7785279.png)
3-(Difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Overview
Description
3-(Difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound featuring a pyrazole ring fused with a cyclopentane ring and a difluoromethyl group
Mechanism of Action
Target of Action
The primary target of 3-(Difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is succinate dehydrogenase (SDH) . SDH is an important membrane complex in the tricarboxylic acid cycle, providing energy for the growth of pathogenic bacteria .
Mode of Action
This compound acts by inhibiting succinate dehydrogenase . This inhibition disrupts the mitochondrial respiration chain, leading to the death of the pathogen .
Biochemical Pathways
The compound affects the tricarboxylic acid cycle by inhibiting succinate dehydrogenase . This disruption in the cycle prevents the pathogen from producing the energy it needs to grow and survive .
Result of Action
The inhibition of succinate dehydrogenase by this compound leads to the death of the pathogen . This results in the control of fungal diseases, especially septoria leaf blotch Zymoseptoria tritici .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s mobility in the environment can affect its distribution and consequently its effectiveness
Biochemical Analysis
Biochemical Properties
3-(Difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is known to interact with succinate dehydrogenase (SDH), a key enzyme in the citric acid cycle . The inhibition of SDH by this compound disrupts the normal biochemical reactions in the cell, leading to its fungicidal activity .
Cellular Effects
The primary cellular effect of this compound is the inhibition of SDH, which disrupts the energy production in the cell . This can lead to a variety of downstream effects, including changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the SDH enzyme and inhibiting its activity . This prevents the conversion of succinate to fumarate in the citric acid cycle, disrupting the cell’s energy production and leading to cell death .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade rapidly .
Metabolic Pathways
This compound is involved in the citric acid cycle, where it inhibits the activity of SDH . This disrupts the normal metabolic flux and can lead to changes in metabolite levels .
Subcellular Localization
The subcellular localization of this compound is likely to be in the mitochondria, given its known interaction with SDH, a mitochondrial enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves the difluoromethylation of a suitable precursor. One common method includes the reaction of a pyrazole derivative with difluoromethylating agents under controlled conditions. For instance, difluoromethylation can be achieved using reagents like ClCF₂H or difluorocarbene precursors .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Scientific Research Applications
3-(Difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Industry: Utilized in the development of agrochemicals, including fungicides and herbicides.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used in the synthesis of fungicides like fluxapyroxad and bixafen.
3-(Difluoromethyl)-1-methylpyrazoline: Another difluoromethylated pyrazole derivative with similar applications.
Uniqueness
3-(Difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity compared to other difluoromethylated pyrazoles .
Properties
IUPAC Name |
3-(difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2/c8-7(9)6-4-2-1-3-5(4)10-11-6/h7H,1-3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIHPDJBJQHUDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101206351 | |
| Record name | 3-(Difluoromethyl)-1,4,5,6-tetrahydrocyclopentapyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101206351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938022-30-1 | |
| Record name | 3-(Difluoromethyl)-1,4,5,6-tetrahydrocyclopentapyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=938022-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Difluoromethyl)-1,4,5,6-tetrahydrocyclopentapyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101206351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


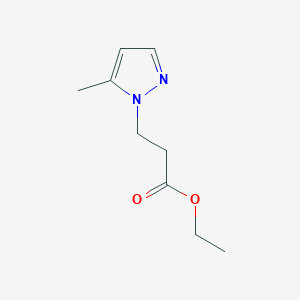
![methyl 1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7785210.png)
![methyl 1-(4-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7785235.png)
![Methyl 3-(benzo[d][1,3]dioxol-5-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7785244.png)
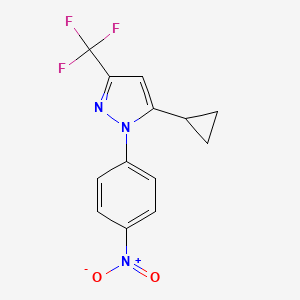
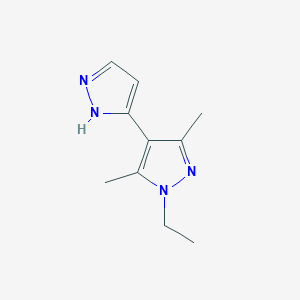
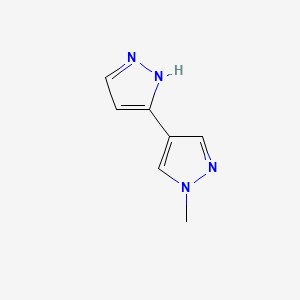
![methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7785267.png)
![methyl 1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7785272.png)
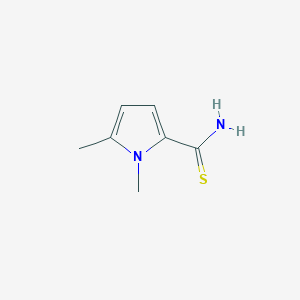
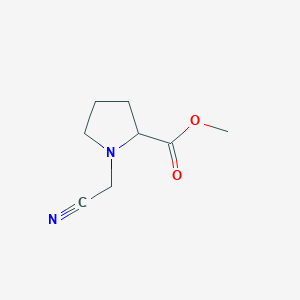
![Methyl 1,3-dimethyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7785306.png)
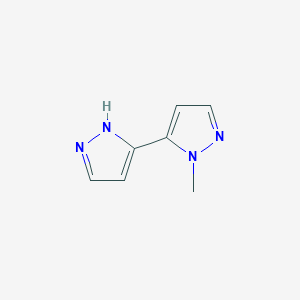
![Methyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B7785318.png)
